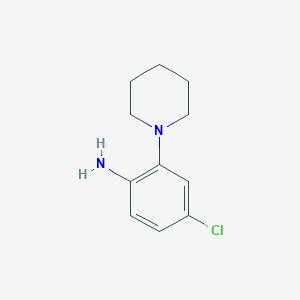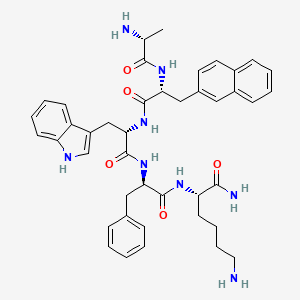
(Des-ala3)-ghrp-2
Vue d'ensemble
Description
(Des-ala3)-ghrp-2 is a synthetic peptide that belongs to the growth hormone-releasing peptides (GHRPs) family. It is a modified version of the growth hormone-releasing peptide-2 (GHRP-2), where the third amino acid, alanine, is removed. This modification enhances its stability and biological activity. This compound is known for its ability to stimulate the release of growth hormone, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Des-ala3)-ghrp-2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled to the resin using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(Des-ala3)-ghrp-2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues, using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds within the peptide can be reduced using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions, to avoid peptide degradation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerases.
Major Products Formed
Oxidation: Oxidized peptide with modified methionine residues.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide variants with altered amino acid sequences.
Applications De Recherche Scientifique
(Des-ala3)-ghrp-2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in stimulating growth hormone release and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in growth hormone deficiencies and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mécanisme D'action
(Des-ala3)-ghrp-2 exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R) on pituitary cells. This binding activates the G-protein-coupled receptor, leading to the activation of intracellular signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway. The result is the release of growth hormone from the pituitary gland. The peptide also influences other pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a role in cell growth and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
GHRP-2: The parent compound from which (Des-ala3)-ghrp-2 is derived.
GHRP-6: Another growth hormone-releasing peptide with similar biological activity.
Ipamorelin: A selective growth hormone secretagogue with fewer side effects.
Uniqueness
This compound is unique due to its enhanced stability and potency compared to its parent compound, GHRP-2. The removal of the alanine residue at the third position increases its resistance to enzymatic degradation, making it more effective in stimulating growth hormone release.
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50N8O5/c1-26(44)39(52)48-36(23-28-18-19-29-13-5-6-14-30(29)21-28)41(54)50-37(24-31-25-46-33-16-8-7-15-32(31)33)42(55)49-35(22-27-11-3-2-4-12-27)40(53)47-34(38(45)51)17-9-10-20-43/h2-8,11-16,18-19,21,25-26,34-37,46H,9-10,17,20,22-24,43-44H2,1H3,(H2,45,51)(H,47,53)(H,48,52)(H,49,55)(H,50,54)/t26-,34+,35-,36-,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIRCQWNYWCPZ-CFCLLVJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


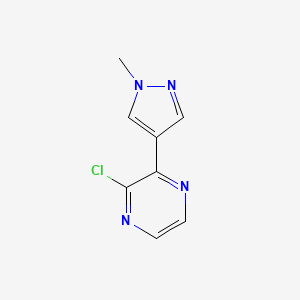
![{3-[(Methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B1530340.png)
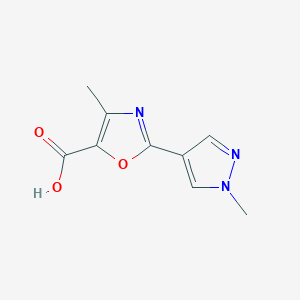
![2-Oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B1530342.png)

![4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1530346.png)
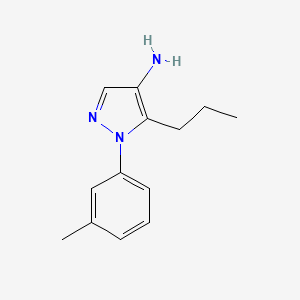



![Methyl 2-[(5-methyl-3-nitropyridin-2-yl)amino]acetate](/img/structure/B1530354.png)
